9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4
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Overview
Description
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of a pyridoindole compound. This compound is characterized by the presence of a nitrophenyl group attached to the pyridoindole core. The deuterium atoms in the structure are often used to study the compound’s behavior in various chemical and biological processes due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridoindole in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and high-throughput screening can also aid in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles replace the nitro group under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted pyridoindole derivatives
Scientific Research Applications
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The pyridoindole core can bind to specific proteins or enzymes, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Harmine: A natural compound with a similar pyridoindole structure, known for its antitumor properties.
Ethenyl Indoles: Compounds with similar indole cores but different substituents, exhibiting varied optical and electronic properties.
Indole Derivatives: A broad class of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in studying reaction mechanisms and metabolic pathways. The nitrophenyl group also imparts specific reactivity, making this compound valuable in various research applications.
Properties
Molecular Formula |
C17H11N3O2 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
9-(2,3,5,6-tetradeuterio-4-nitrophenyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)13-7-5-12(6-8-13)19-16-4-2-1-3-14(16)15-9-10-18-11-17(15)19/h1-11H/i5D,6D,7D,8D |
InChI Key |
XJFIJMUNORMRCD-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C3=CC=CC=C3C4=C2C=NC=C4)[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)[N+](=O)[O-])C=NC=C3 |
Origin of Product |
United States |
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